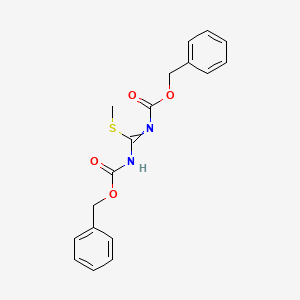1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea
CAS No.: 25508-20-7
Cat. No.: VC2345129
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25508-20-7 |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate |
| Standard InChI | InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) |
| Standard InChI Key | CGAMNSKIHXUDMK-UHFFFAOYSA-N |
| SMILES | CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea is a synthetic organic compound with the CAS number 25508-20-7. It features a molecular weight of approximately 358.4 g/mol and is characterized by its molecular formula, which includes two benzyloxycarbonyl groups attached to a central isothiourea structure . This compound is also known by several synonyms, including 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea and 2-Methyl-1,3-di-Z-isothiourea .
Applications and Biological Activities
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea has several applications in organic synthesis and biological research:
-
Peptide Synthesis: It serves as a precursor for synthesizing peptides by providing a protected form of the amine group, which can be selectively deprotected to form peptide bonds.
-
Heterocyclic Compounds: The isothiourea group can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
-
Biological Studies: It is used as a probe to study the biological activity of enzymes interacting with isothiourea-containing molecules, offering insights into cellular processes and potential therapeutic strategies.
Research Findings and Potential Therapeutic Applications
Research on 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea indicates significant biological activities, including potential anticancer effects. It has shown cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its interaction with specific enzymes and receptors highlights its potential in drug development targeting particular biological pathways.
Therapeutic Potential:
| Area of Interest | Potential Application |
|---|---|
| Anticancer Agent | Cytotoxic effects against cancer cell lines |
| Drug Development | Interaction with enzymes and receptors for targeted therapies |
Synthesis and Related Compounds
The synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea typically involves the reaction of appropriate precursors to introduce the benzyloxycarbonyl groups and the isothiourea moiety. Related compounds, such as 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea, share structural similarities but may exhibit different reactivity profiles due to variations in their functional groups .
Related Compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea | Thiopseudourea instead of isothiourea | Different reactivity profiles |
| N,N'-Di-benzyloxycarbonyl-2-methylthiourea | Two benzyloxycarbonyl groups | Distinct biological activities |
| 1-(Benzyloxycarbonyl)-2-methyl-3-thiopseudourea | Single benzyloxycarbonyl group | Simpler structure, different properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume